molecular formula C6H11NO4 B1595695 O-acetyl-L-homoserine CAS No. 7540-67-2

O-acetyl-L-homoserine

Cat. No.: B1595695
CAS No.: 7540-67-2
M. Wt: 161.16 g/mol
InChI Key: FCXZBWSIAGGPCB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

O-Acetyl-L-homoserine (OAH) is a key metabolic intermediate in the biosynthesis of several important compounds, including homoserine lactone, methionine, 1,4-butanediol, and 1,3-propanediol . The primary target of OAH is the enzyme O-acetylhomoserine aminocarboxypropyltransferase . This enzyme catalyzes the chemical reaction between this compound and methanethiol to produce L-methionine and acetate .

Mode of Action

OAH interacts with its target enzyme, O-acetylhomoserine aminocarboxypropyltransferase, to facilitate the production of L-methionine, an essential amino acid for humans and other animals . This interaction results in the conversion of OAH and methanethiol into L-methionine and acetate .

Biochemical Pathways

OAH is involved in the biosynthesis of L-methionine and S-adenosylmethionine . The production of OAH is achieved through metabolic engineering strategies, which include the introduction of exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain, disruption of degradation and competitive pathways, and optimal expression of metXbc . The carbon flux of central carbon metabolism is also redistributed to balance the metabolic flux of homoserine and acetyl coenzyme A (acetyl-CoA) in OAH biosynthesis .

Pharmacokinetics

The production of oah in escherichia coli and corynebacterium glutamicum has been achieved through metabolic engineering . The engineered strains have been shown to produce significant amounts of OAH, suggesting that the compound can be effectively synthesized and metabolized in these organisms .

Result of Action

The action of OAH results in the production of L-methionine, an essential amino acid, and acetate . L-methionine is a building block of proteins and plays an important role in food, pharmaceutical, and feed additive industries . The production of OAH is therefore of great significance in these industries .

Action Environment

The action, efficacy, and stability of OAH can be influenced by various environmental factors. For instance, the production of OAH can be enhanced by strengthening the pathway and supplementing with acetate . Moreover, the use of safe industrial microorganisms like Corynebacterium glutamicum can ensure reliable production of food and drug-related compounds .

Biochemical Analysis

Biochemical Properties

O-acetyl-L-homoserine participates in various biochemical reactions. It interacts with several enzymes and proteins. For instance, it is a substrate for the enzyme O-acetylhomoserine sulfhydrylase, which catalyzes the formation of the L-methionine precursor, L-homocysteine . This interaction is crucial for the direct sulfhydrylation pathway in microbial methionine biosynthesis .

Cellular Effects

This compound influences various cellular processes. In Escherichia coli, the production of this compound has been linked to the metabolic flux of homoserine and acetyl coenzyme A (acetyl-CoA) in this compound biosynthesis . This suggests that this compound can impact cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes at the molecular level. For instance, O-acetylhomoserine sulfhydrylase uses this compound to catalyze the formation of the L-methionine precursor, L-homocysteine . This process involves binding interactions with the enzyme, leading to enzyme activation and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, in engineered strains of E. coli, the production of this compound was observed to increase over time, accumulating up to 24.33 g/L this compound in fed-batch fermentation .

Metabolic Pathways

This compound is involved in the metabolic pathway of L-methionine biosynthesis via the de novo pathway . It interacts with enzymes such as O-acetylhomoserine sulfhydrylase and is involved in the direct sulfhydrylation pathway predominant in most classes of bacteria .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-4-acetyloxy-2-aminobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-4(8)11-3-2-5(7)6(9)10/h5H,2-3,7H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCXZBWSIAGGPCB-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996846
Record name O-Acetylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7540-67-2
Record name O-Acetyl-L-homoserine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7540-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-Acetylhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary metabolic role of O-Acetyl-L-homoserine?

A1: OAH serves as a crucial intermediate in the biosynthesis of L-methionine in various microorganisms [, , , , ]. It's synthesized from L-homoserine by homoserine O-acetyltransferase and subsequently converted to L-homocysteine by O-acetylhomoserine sulfhydrylase (OAHS) [, , ].

Q2: How does OAH interact with OAHS, and what are the downstream effects of this interaction?

A2: OAH acts as a substrate for OAHS, a pyridoxal 5'-phosphate-dependent enzyme. OAHS catalyzes the γ-replacement reaction of OAH with hydrogen sulfide (H2S), yielding L-homocysteine [, , , ]. L-Homocysteine is then methylated to form L-methionine, an essential amino acid [, ].

Q3: Does OAH participate in any alternative metabolic pathways?

A3: Research suggests that OAH can be directly converted to L-homocysteine by certain cystathionine γ-synthases, although this might not be the primary pathway in all organisms [, ].

Q4: Are there any known instances of OAH accumulation in microorganisms?

A4: Yes, certain methionine auxotrophs of bacteria like Arthrobacter and Bacillus species have been shown to accumulate OAH, especially when cultured in media lacking methionine [].

Q5: Can OAH be utilized by enzymes other than OAHS?

A5: Studies have demonstrated that L-methionine γ-lyase can catalyze the α,γ-elimination of OAH to produce α-ketobutyrate, ammonia, and acetate [, ]. This enzyme can also utilize OAH in γ-replacement reactions with various thiols to yield different 5-substituted L-homocysteines [, ].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of OAH is C6H11NO4S, and its molecular weight is 193.22 g/mol.

Q7: Is there any spectroscopic data available for OAH?

A7: While specific spectroscopic details for OAH are limited in the provided research, its interaction with enzymes like OAHS and L-methionine γ-lyase can be monitored through UV-Vis spectroscopy, particularly by observing changes in the absorbance spectra of the pyridoxal 5'-phosphate cofactor bound to these enzymes [, , ].

Q8: What are the kinetic parameters of OAHS for OAH?

A8: The Km values for OAH in the OAHS-catalyzed reaction vary depending on the source organism. For instance, in Schizosaccharomyces pombe, the Km for OAH is 12.5 mM [], while in Brevibacterium flavum, it is 2.0 mM [].

Q9: Do any compounds inhibit the OAHS-catalyzed reaction with OAH?

A9: Yes, L-methionine, the end product of the methionine biosynthetic pathway, acts as a feedback inhibitor of OAHS in several organisms. This inhibition is often competitive with respect to OAH [, , , ].

Q10: Does OAH have any applications in biotechnology?

A11: OAH, as a key intermediate in methionine biosynthesis, plays a significant role in microbial fermentation processes for L-methionine production. Metabolic engineering strategies targeting OAH production have been explored to enhance L-methionine yields in industrial settings [, , ].

Q11: Can OAH be used to produce other valuable compounds?

A12: Research shows that OAH can be employed as a substrate for the enzymatic synthesis of L-methionine analogs with modified thioether residues []. These analogs have potential applications in various fields, including pharmaceutical development and chemical biology [].

Q12: How is OAH biosynthesis regulated in microorganisms?

A13: The production of OAH is tightly regulated at the genetic and enzymatic levels. For instance, the synthesis of homoserine O-acetyltransferase, the enzyme responsible for OAH production, is repressed by L-methionine [, , , ].

Q13: Are there any genetic manipulations that can influence OAH production?

A14: Yes, studies have shown that mutations conferring resistance to methionine analogs, like trifluoromethionine, can lead to increased OAH production in Corynebacterium glutamicum []. These mutations likely affect regulatory mechanisms controlling OAH biosynthesis, making them valuable for biotechnological applications [].

Q14: Is OAH known to be toxic?

A15: While OAH itself is not widely reported as toxic, its metabolic precursor, L-homoserine, can be converted to a toxic methionine analog, methoxine, by a side reaction catalyzed by OAHS in the presence of high methanol concentrations []. This toxicity highlights the importance of carefully controlling methanol levels in fermentation processes involving methylotrophic bacteria [, ].

Q15: What are some future research directions related to OAH?

A16: Further exploration of OAHS substrate specificity and engineering efforts to improve its catalytic efficiency for the production of valuable L-methionine analogs represent promising research avenues []. Additionally, investigating the regulatory mechanisms governing OAH biosynthesis in various microorganisms could provide valuable insights for optimizing L-methionine production in industrial fermentation processes [, ].

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